molecular formula C5H9F2NO B13473563 3-(difluoromethyl)-N-methyloxetan-3-amine

3-(difluoromethyl)-N-methyloxetan-3-amine

Katalognummer: B13473563
Molekulargewicht: 137.13 g/mol
InChI-Schlüssel: RFJMRHLLXSUXLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethyl)-N-methyloxetan-3-amine is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methyloxetan-3-amine typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. One common method involves the reaction of oxetane derivatives with difluoromethylating agents under controlled conditions. For instance, the reaction of oxetane with difluoromethylamine in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for the efficient and controlled introduction of the difluoromethyl group. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethyl)-N-methyloxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxetanes .

Wissenschaftliche Forschungsanwendungen

3-(Difluoromethyl)-N-methyloxetan-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(difluoromethyl)-N-methyloxetan-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects .

Eigenschaften

Molekularformel

C5H9F2NO

Molekulargewicht

137.13 g/mol

IUPAC-Name

3-(difluoromethyl)-N-methyloxetan-3-amine

InChI

InChI=1S/C5H9F2NO/c1-8-5(4(6)7)2-9-3-5/h4,8H,2-3H2,1H3

InChI-Schlüssel

RFJMRHLLXSUXLK-UHFFFAOYSA-N

Kanonische SMILES

CNC1(COC1)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.